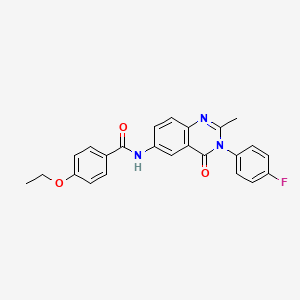

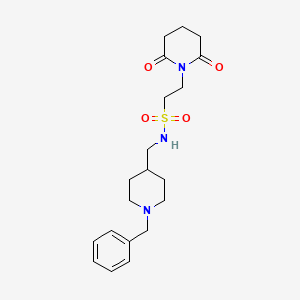

N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide, also known as BMS-986001, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and evaluation of derivatives for potential antimicrobial and antifungal activities. For instance, a study on the synthesis, antimicrobial activity, and docking study of some novel derivatives carrying the sulfonamide moiety highlighted the compounds' efficacy against a panel of Gram-positive, Gram-negative bacteria, and fungi. Molecular modeling within the active site of dihydropteroate synthase revealed similar orientation and binding interactions to that of co-crystallized ligands, suggesting a mechanism of action and potential therapeutic applications in combating microbial infections (Ghorab et al., 2017).

Anticancer Activity

Another significant area of research is the exploration of anticancer properties. Various derivatives have been synthesized and tested for their in vitro antitumor activities. For example, a study on novel derivatives for in vitro antitumor activity found certain compounds to exhibit remarkable activity and selectivity for leukemia cell lines, indicating potential in cancer therapy (Brzozowski et al., 2003).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes has been another focus area, with research investigating compounds' efficacy as enzyme inhibitors. This includes studies on the inhibition of lipoxygenase, an enzyme involved in the inflammatory process, thereby indicating potential for the treatment of inflammatory diseases. One study synthesized ethylated sulfonamides incorporating 1,4-benzodioxane moiety and found them to be good inhibitors of lipoxygenase but moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, suggesting a multifaceted therapeutic potential (Irshad et al., 2016).

Biofilm Inhibition

The capability to inhibit bacterial biofilms has also been explored, given the clinical significance of biofilm-associated infections. A study focusing on the synthesis of new derivatives and their bacterial biofilm inhibition potential revealed that certain compounds exhibited suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis. This highlights the compounds' utility in addressing biofilm-related challenges in microbial infections (Abbasi et al., 2020).

Propiedades

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4S/c24-19-7-4-8-20(25)23(19)13-14-28(26,27)21-15-17-9-11-22(12-10-17)16-18-5-2-1-3-6-18/h1-3,5-6,17,21H,4,7-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJHXQDMIINLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)

![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)

![3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2411562.png)

![4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2411564.png)